

physical and chemical properties of Vilsmeier's reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Chloro-n,n-dimethylmethanamine*

Cat. No.: *B1595452*

[Get Quote](#)

Vilsmeier's Reagent: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilsmeier's reagent, a versatile chloroiminium salt, is a cornerstone of modern organic synthesis, primarily recognized for its role in the Vilsmeier-Haack reaction. This powerful formylating agent enables the introduction of an aldehyde group to a wide array of electron-rich aromatic and heteroaromatic compounds, intermediates that are pivotal in the synthesis of numerous pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the physical and chemical properties of Vilsmeier's reagent, detailed experimental protocols for its preparation and use, and a thorough examination of its reactivity and reaction mechanisms.

Introduction

The Vilsmeier reagent, named after Anton Vilsmeier, is the active electrophilic species in the Vilsmeier-Haack reaction.^[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.^[2] The resulting

chloroiminium salt is a potent electrophile that reacts with electron-rich nucleophiles.[3] Its utility extends beyond formylation to include the synthesis of chloro-aldehydes, the activation of carboxylic acids, and the dehydration of alcohols. This guide will focus on the most common Vilsmeier reagent derived from DMF and POCl₃, which has the chemical formula [(CH₃)₂NCHCl]⁺PO₂Cl₂⁻. [4]

Physical and Chemical Properties

Vilsmeier's reagent is a white, hygroscopic solid that is soluble in polar organic solvents.[4][5] Due to its reactive and thermally unstable nature, it is most often prepared and used immediately in the same reaction vessel (in situ).[6] Calorimetric studies have shown that the Vilsmeier reagent and its reaction mixtures can be thermally unstable, with decomposition starting at temperatures as low as 60°C, which can lead to rapid increases in temperature and pressure.[6][7]

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of Vilsmeier's reagent.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₇ Cl ₂ N (cation: [(CH ₃) ₂ N=CHCl] ⁺)	[4]
Molar Mass	128.00 g/mol	[4]
Appearance	White solid	[4]
Melting Point	132 °C (270 °F; 405 K)	[4]
Solubility	Soluble in polar organic solvents	[4]
Thermal Stability	Decomposes starting around 60°C	[7]

Table 1: Physical Properties of Vilsmeier's Reagent

Spectroscopic Data	Chemical Shift (δ) / Wavenumber (cm^{-1})	Reference(s)
^1H NMR (CDCl_3)	3.98 (s, 6H), 11.20 (s, 1H)	[8]
^{13}C NMR (CDCl_3)	Not readily available in literature	
IR (KBr)	$\sim 1640\text{-}1680\text{ cm}^{-1}$ ($\text{C}=\text{N}^+$ stretch)	[8]

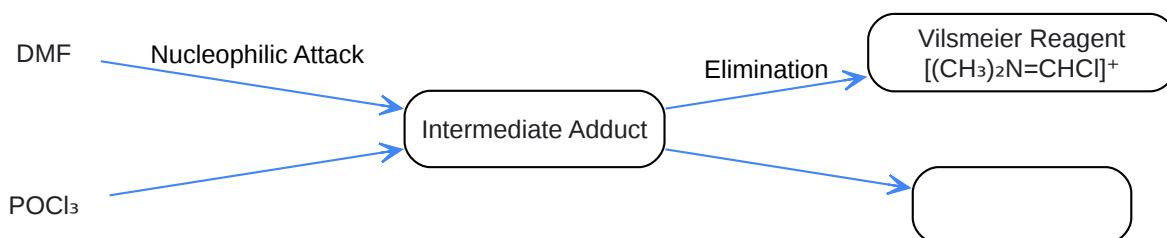
Table 2: Spectroscopic Data for Vilsmeier's Reagent

Reaction Mechanisms and Pathways

The utility of Vilsmeier's reagent is rooted in its electrophilic character. The following diagrams illustrate the key reaction pathways involving this reagent.

Formation of Vilsmeier's Reagent

The Vilsmeier reagent is formed through the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl_3 . This is followed by the elimination of a dichlorophosphate anion to yield the stable chloroiminium ion.

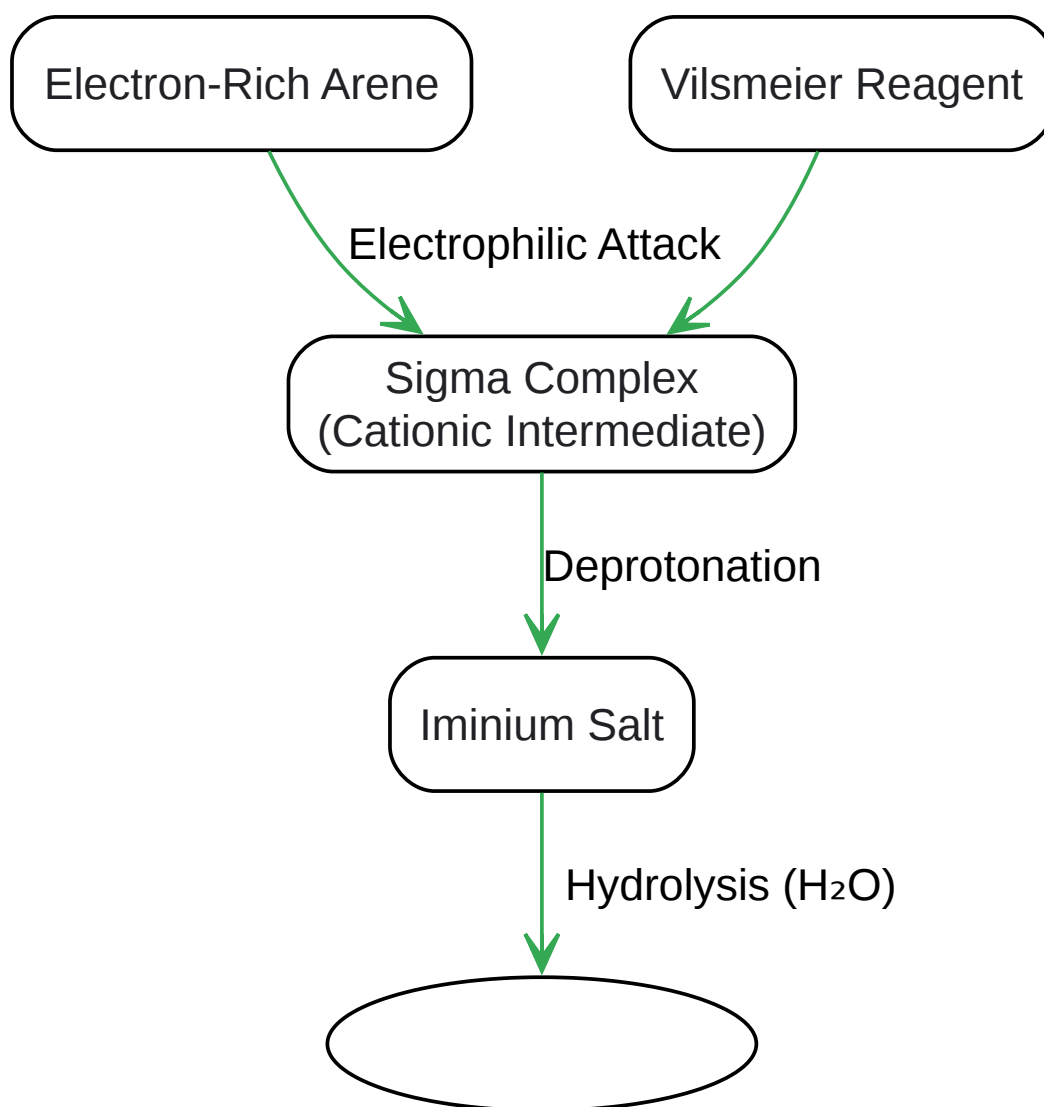


[Click to download full resolution via product page](#)

Caption: Formation of Vilsmeier's Reagent from DMF and POCl_3 .

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt yields the final aldehyde product.[3]



[Click to download full resolution via product page](#)

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Protocols

Extreme caution should be exercised when handling Vilsmeier's reagent and its precursors due to their hazardous nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Preparation of Vilsmeier's Reagent (In Situ)

This protocol describes the in situ generation of Vilsmeier's reagent for immediate use in a subsequent reaction.

Materials:

- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

- Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.
- To the round-bottom flask, add anhydrous DMF (1.2 equivalents) dissolved in the anhydrous solvent.
- Cool the flask to 0°C using an ice bath.
- Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10°C .
- After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.
- The reagent is now ready for the addition of the substrate.

Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol provides a general procedure for the formylation of an electron-rich aromatic compound.

Materials:

- Electron-rich aromatic substrate
- In situ prepared Vilsmeier's reagent
- Saturated aqueous sodium acetate solution
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To the freshly prepared Vilsmeier's reagent at 0°C, add a solution of the electron-rich aromatic substrate (1.0 equivalent) in an anhydrous solvent dropwise.
- After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
- Carefully quench the reaction by the slow addition of a saturated aqueous sodium acetate solution or ice-water. This step is often exothermic.
- Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

- Combine the organic layers, wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
- Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Safety and Handling

Vilsmeier's reagent and its precursors are hazardous and require careful handling.

- Phosphorus oxychloride (POCl_3): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme care in a fume hood.
- Vilsmeier's Reagent: A moisture-sensitive and thermally unstable compound. It can decompose exothermically.^[7] Reactions are typically performed at low temperatures to control the reaction rate and prevent runaway reactions.
- Quenching: The hydrolysis step is highly exothermic and should be performed with caution, especially on a large scale. The addition of water or aqueous base should be slow and with efficient cooling.

Conclusion

Vilsmeier's reagent is an indispensable tool in organic synthesis, offering a reliable method for the formylation of a diverse range of substrates. A thorough understanding of its physical and chemical properties, coupled with strict adherence to established experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development. The information and procedures outlined in this guide are intended to provide a solid foundation for professionals working with this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [physical and chemical properties of Vilsmeier's reagent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595452#physical-and-chemical-properties-of-vilsmeier-s-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com